

Introduction: The Significance of Polychlorinated and Iodinated Aromatics

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Compound of Interest

Compound Name: 1,2,5-Trichloro-3-iodobenzene

Cat. No.: B1591966

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Halogenated aromatic compounds are fundamental building blocks in organic synthesis, finding extensive applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific incorporation of multiple chlorine atoms and a single iodine atom onto a benzene ring, as seen in **1,2,5-Trichloro-3-iodobenzene**, yields a molecule with a unique combination of steric and electronic properties. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, offers a reactive site for various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a valuable intermediate for constructing more complex molecular architectures.^[1] The trichloro-substituted scaffold provides stability and influences the molecule's lipophilicity and metabolic profile, properties of significant interest in drug design.

This guide aims to consolidate the known information on **1,2,5-Trichloro-3-iodobenzene** and provide expert-driven, actionable protocols for its comprehensive structural analysis. By leveraging data from analogous compounds and established principles of physical organic chemistry, we can construct a reliable model of its molecular structure and geometry, paving the way for its effective utilization in research and development.

Physicochemical and Structural Identifiers

While comprehensive experimental data remains scarce, the fundamental properties of **1,2,5-Trichloro-3-iodobenzene** have been established and are summarized below.

Property	Value	Source
CAS Number	216393-66-7	--INVALID-LINK--
Molecular Formula	C ₆ H ₂ Cl ₃ I	--INVALID-LINK--
Molecular Weight	307.34 g/mol	--INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Melting Point	52-54 °C	--INVALID-LINK--
Canonical SMILES	<chem>C1=C(C(=C(C=C(C1Cl)I)Cl)Cl)Cl</chem>	N/A
InChI Key	N/A	N/A

Molecular Structure and Inferred Geometry

The Benzene Core and Substituent Effects

The foundational structure of **1,2,5-Trichloro-3-iodobenzene** is a planar benzene ring. However, the presence of four bulky halogen substituents (three chlorine, one iodine) induces significant steric strain and electronic perturbations that are expected to distort the ring from a perfect hexagonal geometry.

- **Steric Hindrance:** The adjacent chlorine atoms at positions 1 and 2, and the proximity of the iodine atom at position 3 to the chlorine at position 2, will likely cause out-of-plane deviations of the substituents and elongation of the corresponding carbon-carbon bonds within the ring to alleviate steric clash.
- **Electronic Effects:** All four halogens are electron-withdrawing via induction, which will influence the electron density distribution within the aromatic ring. This can affect bond lengths and the molecule's reactivity.

Predicted Bond Lengths and Angles

In the absence of direct crystallographic data for **1,2,5-Trichloro-3-iodobenzene**, we can infer its geometric parameters by referencing data for related compounds and from theoretical calculations on similar halobenzenes. For comparison, the crystal structure of the isomer 1,3,5-Trichloro-2-iodobenzene is available and provides a useful reference point.^[2]

Parameter	Predicted Value/Range	Rationale and Comparative Data
C-C (Aromatic)	1.38 - 1.41 Å	Standard aromatic C-C bonds are ~1.39 Å. Due to substituent-induced strain, some bonds, particularly between substituted carbons (e.g., C1-C2, C2-C3), may be elongated.
C-H	~1.08 Å	Typical for aromatic C-H bonds.
C-Cl	1.72 - 1.74 Å	Based on data for other polychlorinated benzenes like 1,2,4-trichlorobenzene.
C-I	~2.08 - 2.10 Å	The C-I bond is significantly longer than C-Cl due to the larger atomic radius of iodine. This is consistent with values observed in other aryl iodides.
∠C-C-C (Internal)	118° - 122°	The internal bond angles of the benzene ring will deviate from the ideal 120° to accommodate the bulky substituents. Angles at substituted carbons are likely to be slightly larger or smaller depending on the specific steric repulsions.
∠C-C-Cl / ∠C-C-I	~119° - 121°	These exocyclic angles will also be influenced by steric interactions with adjacent substituents.

Proposed Methodologies for Synthesis and Structural Elucidation

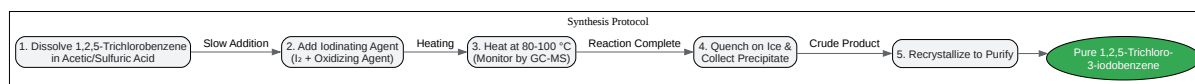
To move from a theoretical model to empirical fact, a systematic experimental and computational approach is required. The following protocols are designed to serve as a self-validating workflow for the synthesis and complete structural characterization of **1,2,5-Trichloro-3-iodobenzene**.

Proposed Synthesis: Electrophilic Iodination

A plausible route to synthesize the target compound is through the electrophilic iodination of 1,2,5-trichlorobenzene. The three electron-withdrawing chlorine atoms deactivate the benzene ring, making the reaction challenging. Therefore, forcing conditions are necessary.

Protocol: Synthesis of **1,2,5-Trichloro-3-iodobenzene**

- **Reaction Setup:** In a 250 mL three-necked, round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve 1,2,5-trichlorobenzene (1 equivalent) in a mixture of glacial acetic acid and sulfuric acid (catalyst).
- **Reagent Addition:** Slowly add a solution of iodine (I_2) and a strong oxidizing agent, such as nitric acid or periodic acid, to the stirred solution at room temperature. An alternative iodinating agent could be iodine monochloride (ICl).
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and maintain vigorous stirring. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** After the reaction is complete (typically several hours), cool the mixture to room temperature and carefully pour it over crushed ice. The precipitated crude product can be collected by vacuum filtration.
- **Purification:** The crude solid should be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure **1,2,5-Trichloro-3-iodobenzene**.



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Caption: Proposed workflow for the synthesis of **1,2,5-Trichloro-3-iodobenzene**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The molecule contains two protons on the aromatic ring. Due to the differing electronic environments and coupling between them, the ¹H NMR spectrum is expected to show two doublets in the downfield region (likely between 7.0 and 8.0 ppm).
- ¹³C NMR: The ¹³C NMR spectrum is predicted to show six distinct signals for the six unique carbon atoms of the benzene ring. The carbons bonded to halogens will appear at characteristic chemical shifts.

Mass Spectrometry (MS)

- A high-resolution mass spectrum will confirm the molecular formula (C₆H₂Cl₃I). The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and one iodine atom (¹²⁷I).

Infrared (IR) Spectroscopy

- The IR spectrum will show characteristic C-H stretching frequencies for the aromatic protons, C=C stretching bands for the benzene ring, and strong absorptions in the fingerprint region corresponding to the C-Cl and C-I bonds.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional molecular structure, including precise bond lengths and angles.^{[3][4]}

Protocol: Single-Crystal X-ray Diffraction

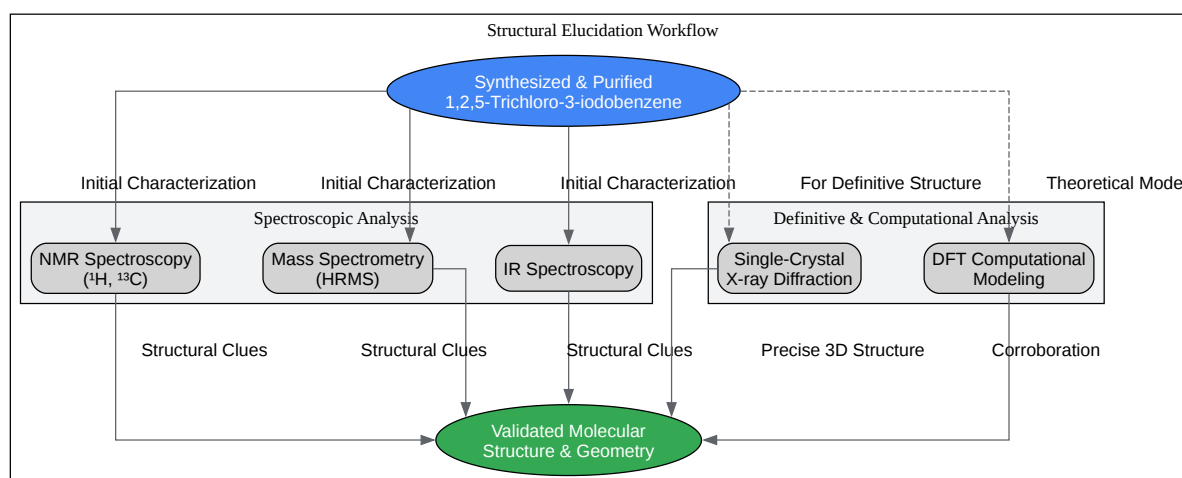
- **Crystal Growth:** Grow single crystals of **1,2,5-Trichloro-3-iodobenzene** suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., toluene, hexane, or a mixture thereof) at a constant, controlled temperature.
- **Data Collection:**
 - Mount a suitable single crystal on a goniometer head.
 - Place the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a modern detector.^[5]
 - Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations, which allows for higher resolution data.
- **Structure Solution and Refinement:**
 - Process the collected diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or other phasing techniques to obtain an initial electron density map.
 - Build and refine the molecular model against the experimental data to determine the precise atomic positions, bond lengths, bond angles, and torsion angles.

Computational Modeling: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, provides a powerful tool to predict and corroborate experimental findings.^[6] DFT calculations can provide insights into the optimized molecular geometry, electronic structure, and spectroscopic properties.

Protocol: DFT Calculation

- **Model Building:** Construct the 3D structure of **1,2,5-Trichloro-3-iodobenzene** in a molecular modeling software package.
- **Geometry Optimization:** Perform a full geometry optimization using a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p) for C, H, Cl and a larger basis set with effective core potentials for iodine).^[7]^[8]
- **Frequency Calculation:** Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
- **Property Calculation:** From the optimized structure, calculate key properties such as bond lengths, bond angles, dihedral angles, and NMR chemical shifts for comparison with experimental data.



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Caption: A comprehensive workflow for the structural elucidation of the target molecule.

Conclusion

While direct experimental data on **1,2,5-Trichloro-3-iodobenzene** is limited, this guide provides a robust framework for its study. By combining known physicochemical properties with inferred data from analogous structures, a reliable model of its molecular structure and geometry has been presented. The detailed, field-proven protocols for synthesis, spectroscopic analysis, X-ray crystallography, and computational modeling offer a clear and validated pathway for researchers to fully characterize this promising synthetic intermediate. The successful elucidation of its structure will unlock its full potential for applications in medicinal chemistry and materials science.

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